

Application of HPLC for the Quantification of Enfuvirtide in Biological Samples

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Compound of Interest		
Compound Name:	Enfuvirtide Acetate	
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This document provides detailed application notes and protocols for the quantification of Enfuvirtide in biological samples using High-Performance Liquid Chromatography (HPLC). Enfuvirtide, a synthetic peptide and the first-in-class HIV fusion inhibitor, requires precise and accurate quantification in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. The methodologies outlined below are based on established and validated HPLC techniques, including those coupled with fluorometric, ultraviolet (UV), and mass spectrometric (MS) detection.

Overview of Analytical Methods

The quantification of Enfuvirtide, a large peptide, in complex biological samples like plasma presents analytical challenges, including potential for adsorption and the need for sensitive detection.[1][2] Several HPLC-based methods have been successfully developed and validated to address these challenges. The choice of method often depends on the required sensitivity, specificity, and available instrumentation.

- HPLC with Fluorometric Detection: This method offers high sensitivity and is suitable for quantifying low concentrations of Enfuvirtide.[1][3]
- HPLC with UV Detection: A robust and widely available technique, HPLC-UV is used for quantifying Enfuvirtide, often in combination with other antiretroviral drugs.[4]



• Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method, providing detailed structural information and accurate quantification, especially for clinical samples and metabolite analysis.[5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated HPLC methods for Enfuvirtide analysis.

Table 1: HPLC Method Validation Parameters for Enfuvirtide Quantification



Parameter	HPLC- Fluorometri c[3]	HPLC- Fluorometri c[1]	HPLC- UV/MS[4]	LC- MS/MS[6]	LC- MS/MS[7]
Biological Matrix	Plasma	In vitro release media/Skin	Plasma	Human Plasma	Human Plasma
Linearity Range	Not Specified	0.19 - 25 μg/mL	7.5 - 1000 μg/mL	10 - 2000 ng/mL	20 - 10,000 ng/mL
Correlation Coefficient (r²)	Not Specified	0.9999	≥0.999	Not Specified	Not Specified
Limit of Detection (LOD)	32 ng/mL	0.24 μg/mL	Not Specified	Not Specified	Not Specified
Limit of Quantification (LOQ)	78 ng/mL	0.74 μg/mL	Not Specified	10 ng/mL	20 ng/mL
Intra-day Precision (%RSD)	1.25 - 2.95%	Not Specified	Not Specified	Not Specified	≤13%
Inter-day Precision (%RSD)	1.75 - 4.69%	Not Specified	Not Specified	Not Specified	≤13%
Recovery	>100%	Not Specified	Not Specified	Consistent over concentration range	Not Specified

Experimental Protocols

Detailed methodologies for sample preparation and HPLC analysis are provided below.



Protocol 1: HPLC with Fluorometric Detection for Enfuvirtide in Plasma

This protocol is adapted from a method designed for high sensitivity in plasma samples.[3]

- 3.1.1. Sample Preparation (Protein Precipitation)
- To a 250 μL aliquot of human plasma in a polypropylene tube, add a known concentration of an appropriate internal standard.
- Add two volumes of acetonitrile to precipitate plasma proteins.
- Vortex the mixture thoroughly for 1 minute.
- Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube for HPLC analysis.
- 3.1.2. HPLC-Fluorometric Conditions
- HPLC System: A standard HPLC system equipped with a fluorometric detector.
- Column: A reversed-phase C18 column (e.g., Symmetry 300 C18, 50mm x 2.1mm, 3.5 μm).
 [7]
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.25% (v/v) formic acid.
 [7]
- Flow Rate: 1 mL/min.
- Column Temperature: 55°C.[8]
- Injection Volume: 100 μL.[8]
- Fluorometric Detection: Set the excitation and emission wavelengths appropriate for Enfuvirtide's intrinsic fluorescence (if any) or a fluorescent derivative.



Protocol 2: HPLC-UV for Enfuvirtide in Combination with other Antiretrovirals

This protocol is based on a method for the simultaneous analysis of multiple antiretroviral drugs, including Enfuvirtide.[4]

3.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

- Condition a suitable SPE cartridge (e.g., vinyl-copolymer) according to the manufacturer's instructions.[7]
- Load 500 μL of plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with a mild organic solvent to remove interferences.
- Elute Enfuvirtide and other analytes using an appropriate elution solvent (e.g., acetonitrile or methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for HPLC injection.

3.2.2. HPLC-UV Conditions

- HPLC System: An HPLC system equipped with a UV detector.
- Column: XBridge C18 (4.6 mm × 150 mm, 3.5 μm) with a Sentry guard column.[9]
- Mobile Phase: A gradient elution using acetonitrile (solvent A) and 50 mM acetate buffer at pH 4.5 (solvent B).[9]
- Flow Rate: 1 mL/min.[9]
- Column Temperature: 35°C.[9]
- Detection Wavelength: 214 nm for Enfuvirtide.[4]

Visualization of Workflows



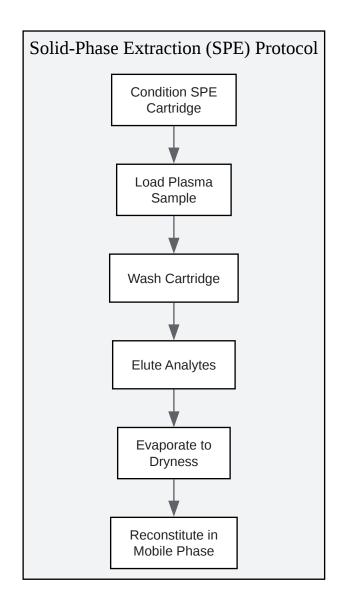
The following diagrams illustrate the key experimental workflows.



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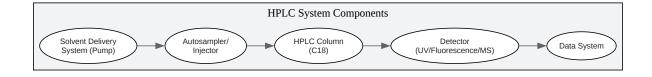
Caption: General workflow for Enfuvirtide quantification in biological samples.





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Caption: Detailed steps of the Solid-Phase Extraction (SPE) procedure.



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Caption: Logical relationship of components in an HPLC system.

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